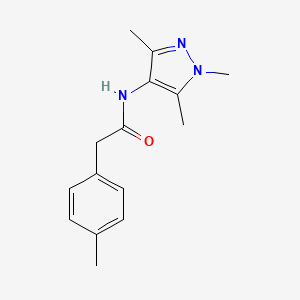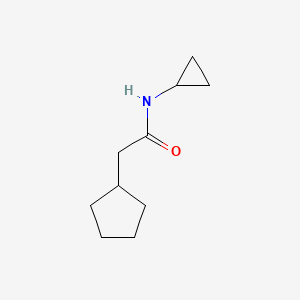
N-(2-methoxy-5-methylphenyl)quinoline-8-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxy-5-methylphenyl)quinoline-8-carboxamide, also known as MQCA, is a synthetic compound that belongs to the quinoline family of organic compounds. It has been widely studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation.
Mécanisme D'action
N-(2-methoxy-5-methylphenyl)quinoline-8-carboxamide exerts its pharmacological effects by targeting various molecular pathways involved in cancer progression, including the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway. N-(2-methoxy-5-methylphenyl)quinoline-8-carboxamide inhibits the activity of these pathways, resulting in the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects:
N-(2-methoxy-5-methylphenyl)quinoline-8-carboxamide has been shown to have various biochemical and physiological effects, including the inhibition of cell migration and invasion, the suppression of inflammatory cytokines, and the modulation of oxidative stress. N-(2-methoxy-5-methylphenyl)quinoline-8-carboxamide has also been shown to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2-methoxy-5-methylphenyl)quinoline-8-carboxamide in lab experiments is its high potency and selectivity for cancer cells. However, one of the limitations is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
Further research is needed to fully understand the potential therapeutic applications of N-(2-methoxy-5-methylphenyl)quinoline-8-carboxamide in various diseases. Some of the future directions for research include the optimization of its synthesis method, the development of more efficient delivery methods, and the exploration of its potential in combination with other anticancer agents. Additionally, more studies are needed to investigate the safety and toxicity of N-(2-methoxy-5-methylphenyl)quinoline-8-carboxamide in vivo.
Méthodes De Synthèse
N-(2-methoxy-5-methylphenyl)quinoline-8-carboxamide can be synthesized through a multi-step process, starting with the reaction of 2-methoxy-5-methylphenol with ethyl bromoacetate to form 2-ethoxy-5-methylphenyl acetate. This intermediate is then reacted with 8-aminoquinoline in the presence of a catalyst to yield N-(2-methoxy-5-methylphenyl)quinoline-8-carboxamide.
Applications De Recherche Scientifique
N-(2-methoxy-5-methylphenyl)quinoline-8-carboxamide has been extensively studied for its potential applications in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-(2-methoxy-5-methylphenyl)quinoline-8-carboxamide exerts its anticancer effects by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis.
Propriétés
IUPAC Name |
N-(2-methoxy-5-methylphenyl)quinoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-12-8-9-16(22-2)15(11-12)20-18(21)14-7-3-5-13-6-4-10-19-17(13)14/h3-11H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INYVWWAVPWIPGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-5-methylphenyl)quinoline-8-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3R,7aS)-N-[5-[(2-bromophenyl)methyl]-1,3-thiazol-2-yl]-7a-methyl-5-oxo-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B7472800.png)











